5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group and a boronate ester. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is widely used as a building block in the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of biologically active molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a useful intermediate in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Borylation: The final step involves the introduction of the boronate ester group. This is typically achieved through a Miyaura borylation reaction, where the pyrimidine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group is generally resistant to reduction, but under specific conditions, it can be transformed into a difluoromethyl or monofluoromethyl group.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are common reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) are typically used in cross-coupling reactions.
Major Products
Oxidation: Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(hydroxymethyl)pyrimidine.
Reduction: Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(difluoromethyl)pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the coupling partner used.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine in chemical reactions involves the activation of the boronate ester group. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group, due to its electron-withdrawing nature, can influence the reactivity and stability of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-(Trifluoromethyl)pyrimidine: Lacks the boronate ester group, limiting its utility in cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)pyrimidine: Contains a bromine atom instead of a boronate ester, which can be used in different types of cross-coupling reactions (e.g., Heck reaction).
Uniqueness
The combination of the boronate ester and trifluoromethyl groups in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine provides a unique reactivity profile. The boronate ester allows for versatile cross-coupling reactions, while the trifluoromethyl group enhances the compound’s stability and bioavailability, making it particularly valuable in pharmaceutical and material science applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-16-8(17-6-7)11(13,14)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFQNDGYGRKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701434-52-7 |
Source
|
Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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